![molecular formula C12H13ClN2O B1493920 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one CAS No. 1082914-63-3](/img/structure/B1493920.png)
10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one
Overview
Description
10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one is a halogenated heterocycle . It has an empirical formula of C12H13ClN2O and a molecular weight of 236.70 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for this compound is Clc1ccc2CCN3C(CNCC3=O)c2c1 . The InChI is 1S/C12H13ClN2O/c13-9-2-1-8-3-4-15-11(10(8)5-9)6-14-7-12(15)16/h1-2,5,11,14H,3-4,6-7H2 .Physical And Chemical Properties Analysis
As mentioned earlier, 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one is a solid compound . Its molecular weight is 236.70 .Scientific Research Applications
Molecular Modeling and Synthesis for Antidepressant Activity
Molecular modeling studies have led to the synthesis of compounds related to 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one, aimed at exploring their potential as atypical antidepressants. A specific compound, identified as a rigid analogue of mianserin, demonstrated excellent atypical antidepressant activity, which was found to reside in a particular optical isomer with the same absolute configuration as mianserin (Griffith, Gentile, Robichaud, & Frankenheim, 1984).
Novel Rearrangements and Synthesis Approaches
Research into pyrazino[1,2-b]isoquinoline-1,4-diones revealed that compounds with bulky activating groups at the N(2)-position could undergo rearrangement to tetramic acids with a benzo[f]indolizine skeleton, highlighting a unique transannular rearrangement process. This work showcases the diverse reactivity and potential transformations of compounds within this chemical family, leading to new structures with potential biological activity (Ortín, González, Cuesta, & Avendaño, 2010).
Spectral and Chemical Properties Analysis
Investigations into the spectral and chemical properties of pyrazino[2,1-a]isoquinolin-4-one derivatives have been conducted to understand their structure and potential applications better. Such studies are crucial for the development of new compounds with desired biological or chemical properties (Kieć‐Kononowicz, 1989).
Antifungal Activities of Derivatives
A series of novel pyrazino[2,1-a]isoquinolin compounds were synthesized and evaluated for their in vitro antifungal activities. Some derivatives exhibited stronger antifungal activities than the lead compounds and the active control fluconazole, highlighting the potential of these compounds in developing new antifungal agents (Tang et al., 2010).
properties
IUPAC Name |
10-chloro-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-9-2-1-8-3-4-15-11(10(8)5-9)6-14-7-12(15)16/h1-2,5,11,14H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUKXIIPHVWLHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CNCC2=O)C3=C1C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680708 | |
Record name | 10-Chloro-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one | |
CAS RN |
1082914-63-3 | |
Record name | 4H-Pyrazino[2,1-a]isoquinolin-4-one, 10-chloro-1,2,3,6,7,11b-hexahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082914-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Chloro-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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